![molecular formula C26H28ClN5O2S B2472041 1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111221-62-5](/img/no-structure.png)

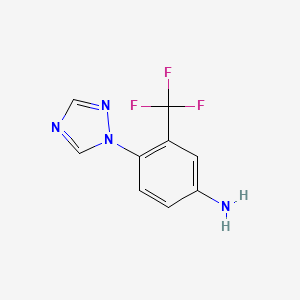

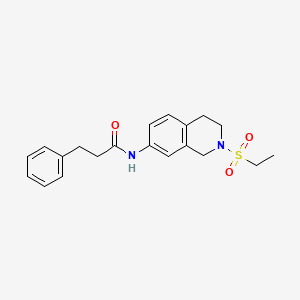

1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazoloquinazoline is a fused heterocyclic nucleus, formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . Triazole compounds, which are part of this structure, are known to show versatile biological activities, as they can bind in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Synthesis and Biological Activity Prediction

A study focused on synthesizing 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, a group that includes the compound . Utilizing software like PASS and GUSAR, predictions were made about the biological activity spectrum and acute toxicity of these compounds. It was found that these compounds could potentially exhibit antineurotic activity, indicating usefulness in treating male reproductive and erectile dysfunction. The substances were classified as slightly toxic or practically nontoxic (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antibacterial Evaluation

Another research synthesized a series of compounds, including 3,4-dihydro-4-oxo-1,2,3-benzotriazines and 1,2,4-triazolo[4,3-c]quinazolines, for antibacterial evaluation. Some of these compounds showed good potency in antibacterial activities (Gineinah, 2001).

Mechanism of Action

Target of Action

Similar compounds with a [1,2,4]triazolo[4,3-a]pyrazine structure have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, making them important targets in cancer treatment .

Mode of Action

It’s known that triazole compounds can bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . In the case of similar [1,2,4]triazolo[4,3-a]pyrazine derivatives, they have been found to inhibit the growth of cancer cells by inhibiting the expression of c-Met and VEGFR-2 .

Biochemical Pathways

Based on the inhibition of c-met and vegfr-2, it can be inferred that the compound may affect pathways related to cell growth and angiogenesis

Pharmacokinetics

The pharmacokinetic properties of similar compounds suggest that they exhibit satisfactory activity compared with lead compounds

Result of Action

The compound’s action results in the inhibition of cell growth, specifically in cancer cells. For instance, a similar compound was found to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibited the growth of A549 cells in a dose-dependent manner and induced late apoptosis of A549 cells .

Future Directions

Biochemical Analysis

Biochemical Properties

Triazoloquinazolines, including 1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, are known to interact with a variety of enzymes and receptors in the biological system . These interactions can lead to a variety of biochemical reactions, contributing to their versatile biological activities .

Cellular Effects

Triazoloquinazolines have been found to exhibit antiproliferative activities against various cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Triazoloquinazolines are known to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

Triazoloquinazolines are known to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Triazoloquinazolines are known to exhibit threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

Triazoloquinazolines are known to interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Triazoloquinazolines are known to interact with transporters or binding proteins and can affect their localization or accumulation .

Subcellular Localization

Triazoloquinazolines are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a cyclohexylamine derivative with a 2-chlorobenzylthiol derivative, followed by a series of reactions to form the final product.", "Starting Materials": [ "Cyclohexylamine", "2-Chlorobenzyl chloride", "Sodium hydrosulfide", "Propylamine", "4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Synthesis of 2-chlorobenzylthiol - 2-Chlorobenzyl chloride is reacted with sodium hydrosulfide in a mixture of water and ethanol to form 2-chlorobenzylthiol.", "Step 2: Synthesis of intermediate - Cyclohexylamine is reacted with 2-chlorobenzylthiol in the presence of N,N'-Dicyclohexylcarbodiimide and dimethylformamide to form an intermediate.", "Step 3: Synthesis of propyl derivative - Propylamine is added to the intermediate obtained in step 2 and the mixture is heated to form the propyl derivative.", "Step 4: Synthesis of triazoloquinazoline - The propyl derivative obtained in step 3 is reacted with 4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid in the presence of N,N'-Dicyclohexylcarbodiimide and dimethylformamide to form the triazoloquinazoline intermediate.", "Step 5: Synthesis of final product - The triazoloquinazoline intermediate obtained in step 4 is reacted with sodium bicarbonate and chloroform to form the final product, which is then extracted using ethyl acetate and purified using methanol." ] } | |

CAS No. |

1111221-62-5 |

Molecular Formula |

C26H28ClN5O2S |

Molecular Weight |

510.05 |

IUPAC Name |

1-[(2-chlorophenyl)methylsulfanyl]-N-cyclohexyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C26H28ClN5O2S/c1-2-14-31-24(34)20-13-12-17(23(33)28-19-9-4-3-5-10-19)15-22(20)32-25(31)29-30-26(32)35-16-18-8-6-7-11-21(18)27/h6-8,11-13,15,19H,2-5,9-10,14,16H2,1H3,(H,28,33) |

SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=CC=C5Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

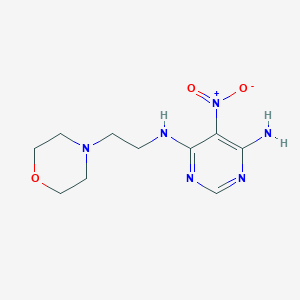

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471960.png)

![4-[3-(1-Methylpyrazol-3-yl)-5-oxo-2-pyrazolinyl]benzenesulfonamide](/img/structure/B2471962.png)

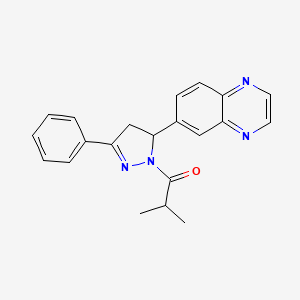

![4-benzyl-N-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2471967.png)

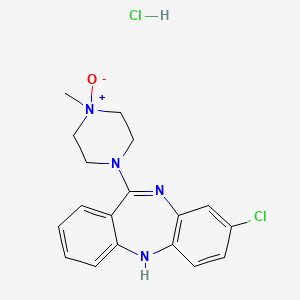

![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2471973.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2471974.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2471979.png)